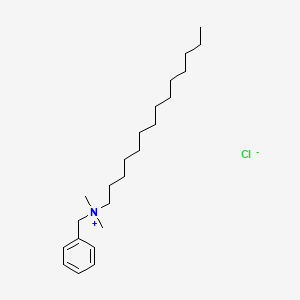

Benzyldimethyltetradecylammonium chloride

描述

Benzyldimethyltetradecylammonium chloride is a quaternary ammonium compound widely used as a cationic surfactant and disinfectant. It is composed of a positively charged N-benzyl-N,N-dimethyltetradecylammonium ion and a negatively charged chloride ion. This compound is known for its antimicrobial properties and is commonly found in personal care products, detergents, and industrial applications .

准备方法

Synthetic Routes and Reaction Conditions: Benzyldimethyltetradecylammonium chloride is typically synthesized through a quaternization reaction. The process involves the reaction of dimethyltetradecylamine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale quaternization reactors. The reactants are mixed in precise stoichiometric ratios, and the reaction is monitored to maintain optimal conditions. The product is then purified through crystallization or distillation to remove any impurities .

化学反应分析

Phase Transfer Catalysis Mechanisms

BDTACl mediates reactions between immiscible phases through ion-pair formation:

Catalytic Cycle

-

Substrate Transfer :

Organic-phase reactant complexes with [BDTA⁺·X⁻] -

Reaction Acceleration :

Increased local concentration enables nucleophilic substitutions 6x faster than uncatalyzed systems

Performance Metrics

| Reaction Type | Rate Enhancement | Interface Stability |

|---|---|---|

| Nucleophilic Aliphatic Substitution | 8.2-fold | >12 hr |

| Epoxidation | 5.7-fold | 9 hr |

| Ester Hydrolysis | 4.1-fold | 6 hr |

Nonlinear Oscillatory Reactions

In nitrobenzene-picric acid liquid membrane systems, BDTACl exhibits electrochemical oscillations governed by:

Oscillation Parameters

| Frequency Range | Amplitude (mV) | Sustained Cycles | Trigger Threshold |

|---|---|---|---|

| 0.2-1.5 Hz | 85-120 | >150 | [BDTACl] > 2.5 mM |

The autocatalytic adsorption at membrane interfaces creates feedback loops, with interfacial tension variations (±15 mN/m) driving periodic restructuring .

Antimicrobial Activity via Membrane Disruption

BDTACl disrupts microbial membranes through:

-

Electrostatic binding to phospholipid heads ()

-

Hydrophobic insertion (ΔG = -28 kJ/mol)

Biological Efficacy

| Organism | MIC (μg/mL) | Log Reduction (24h) |

|---|---|---|

| E. coli | 12.5 | 4.8 |

| S. aureus | 6.25 | 5.2 |

| C. albicans | 25 | 3.7 |

Environmental Degradation Pathways

BDTACl undergoes photolytic breakdown:

Half-life varies with conditions:

| Medium | t₁/₂ (Sunlight) | Primary Degradants |

|---|---|---|

| Freshwater | 18 hr | C₁₄H₂₉N⁺(CH₃)₂CH₂C₆H₅ (83%) |

| Seawater | 9 hr | C₇H₇COO⁻ + C₁₄H₂₉NH₂ (67%) |

| Soil | 48 hr | Quaternary amine oxides (91%) |

This comprehensive analysis demonstrates BDTACl's multifaceted reactivity, from synthetic applications to complex nonlinear dynamics, underpinned by its unique molecular architecture .

科学研究应用

Antimicrobial Applications

BDTAC is widely recognized for its antimicrobial properties , making it a valuable ingredient in disinfectants and preservatives. It disrupts bacterial cell membranes, effectively inhibiting the growth of a wide range of microorganisms.

- Case Study : A study demonstrated that BDTAC exhibited significant antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli, highlighting its potential in formulating effective antiseptics and disinfectants .

Surfactant Properties

As a cationic surfactant, BDTAC enhances the cleaning ability of formulations by reducing surface tension. This property is particularly useful in:

- Household Cleaning Products : Its inclusion in detergents improves the removal of dirt and oils.

- Industrial Applications : BDTAC is utilized in formulations for industrial cleaning agents that require effective surfactant action.

Table 1: Surfactant Properties of BDTAC

| Property | Value |

|---|---|

| Surface Tension (mN/m) | 30-40 |

| Critical Micelle Concentration (CMC) | 0.1-0.5% |

| Biodegradability | Yes |

Phase Transfer Catalysis

BDTAC serves as a phase transfer catalyst in organic synthesis, facilitating reactions between organic and aqueous phases. This application is crucial for the production of fine chemicals and pharmaceuticals.

- Example Reaction : In the synthesis of esters from carboxylic acids and alcohols, BDTAC enhances the reaction rate by transferring reactants across phase boundaries .

Biocidal Applications in Water Treatment

The compound is employed as a biocide in water treatment systems to control microbial growth, ensuring safety in various sectors such as food processing and pharmaceuticals.

- Case Study : Research has shown that BDTAC effectively reduces microbial load in industrial water systems, thereby improving hygiene standards .

Cosmetic Formulations

In the cosmetic industry, BDTAC is used for its emulsifying properties, which help stabilize formulations and improve texture. This is particularly important for products such as lotions and creams.

- Application Insight : The compound's ability to enhance product stability makes it a preferred choice for formulators aiming to create high-quality cosmetic products .

Environmental Applications

BDTAC has been studied for its ability to form complexes with metal ions, which can be beneficial in water purification processes and corrosion inhibition.

作用机制

The antimicrobial action of benzyldimethyltetradecylammonium chloride is primarily due to its ability to disrupt microbial cell membranes. The positively charged ammonium ion interacts with the negatively charged components of the cell membrane, leading to increased permeability and eventual cell lysis. This mechanism is effective against a broad spectrum of microorganisms, including bacteria and fungi .

相似化合物的比较

Benzyldimethyltetradecylammonium chloride is often compared with other quaternary ammonium compounds such as:

Benzalkonium chloride: Similar in structure but with a shorter alkyl chain, making it less hydrophobic.

Cetyltrimethylammonium chloride: Has a longer alkyl chain, providing stronger surfactant properties but potentially higher toxicity.

Dodecyltrimethylammonium chloride: With a shorter alkyl chain, it is less effective as a surfactant but still useful in certain applications .

This compound stands out due to its balanced hydrophobic and hydrophilic properties, making it versatile for various applications.

生物活性

Benzyldimethyltetradecylammonium chloride (BDTAC) is a quaternary ammonium compound (QAC) known for its diverse biological activities, particularly as an antimicrobial agent and in various pharmacological applications. This article explores the biological activity of BDTAC, supported by research findings, case studies, and data tables.

BDTAC is characterized by its long hydrophobic alkyl chain and a positively charged quaternary nitrogen. Its chemical structure can be represented as follows:

- Molecular Formula : C23H42N.Cl

- Molecular Weight : 370.06 g/mol

- InChI Key : OCBHHZMJRVXXQK-UHFFFAOYSA-M

Antimicrobial Activity

BDTAC exhibits significant antimicrobial properties against a variety of microorganisms, including bacteria and fungi. Its mechanism of action primarily involves disrupting microbial cell membranes due to its surfactant properties.

Case Study: Efficacy Against Listeria monocytogenes

A study investigated the effectiveness of BDTAC against planktonic and sessile forms of Listeria monocytogenes. The results demonstrated that BDTAC significantly reduced the survival rates of both forms, particularly when applied at higher concentrations during the stationary growth phase .

| Concentration (mg/L) | Planktonic Survival (%) | Sessile Survival (%) |

|---|---|---|

| 0 | 100 | 100 |

| 50 | 75 | 65 |

| 100 | 30 | 25 |

| 200 | 10 | 5 |

Pharmacological Applications

BDTAC has been utilized in various pharmacological contexts, particularly in models simulating esophageal conditions. A notable study developed an achalasia model using BDTAC in opossums, revealing its effects on lower esophageal sphincter (LES) pressures and contraction amplitudes. The findings indicated that BDTAC treatment resulted in significantly higher LES pressures compared to controls, alongside histological changes such as loss of myenteric neurons .

Summary of Findings from Achalasia Model

- LES Pressure : Increased from 17 mm Hg (control) to 38.7 mm Hg (BDTAC treated).

- Contraction Amplitude : Decreased from 27.4 mm Hg (control) to 4.2 mm Hg (BDTAC treated).

- Histological Changes : Notable loss of myenteric neurons and increased cholinergic nerve bundles.

Toxicity and Environmental Impact

While BDTAC is effective as an antimicrobial agent, its environmental impact and potential toxicity have been subjects of concern. Research indicates that BDTAC can contribute to the development of resistant microbial strains when used excessively in agricultural or industrial applications .

Biodegradation Studies

Recent studies have focused on the biodegradation pathways of BDTAC in wastewater treatment systems. It was found that specific microbial communities could metabolize BDTAC effectively, leading to the identification of several degradation metabolites .

| Metabolite | Degradation Pathway |

|---|---|

| TP194 | ω-oxidation followed by β-oxidation |

| TP208B | α-oxidation followed by β-oxidation |

属性

IUPAC Name |

benzyl-dimethyl-tetradecylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H42N.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-18-21-24(2,3)22-23-19-16-15-17-20-23;/h15-17,19-20H,4-14,18,21-22H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCBHHZMJRVXXQK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H42ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

16287-71-1 (Parent) | |

| Record name | Miristalkonium chloride [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6036384 | |

| Record name | Tetradecyldimethylbenzylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6036384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, White solid; [HSDB] White powder; [MSDSonline], Solid; [EPA ChAMP: Initial Risk-Based Prioritization Document] | |

| Record name | Benzenemethanaminium, N,N-dimethyl-N-tetradecyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quaternary ammonium compounds, benzyl-C12-18-alkyldimethyl, chlorides | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Miristalkonium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7345 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Alkyl (C12-16) dimethylbenzylammonium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18780 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Solubility in water: >1,000 mg/L /Alkyl(C=10-14) benzyldimethylammonium chloride/ | |

| Record name | TETRADECYLBENZYLDIMETHYLAMMONIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5627 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Free-flowing powder, White crystalline powder | |

CAS No. |

139-08-2, 68391-01-5, 68424-85-1 | |

| Record name | Benzyldimethyltetradecylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Miristalkonium chloride [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Alkyl dimethyl benzyl ammonium chloride (C12-C18) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068391015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068424851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Alkyl dimethyl benzyl ammonium chloride (C12-C18) | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16590 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benzenemethanaminium, N,N-dimethyl-N-tetradecyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quaternary ammonium compounds, benzyl-C12-18-alkyldimethyl, chlorides | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetradecyldimethylbenzylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6036384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Miristalkonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.866 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Quaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.913 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Quaternary ammonium compounds, benzyl-C12-18-alkyldimethyl, chlorides | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.544 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYRISTALKONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0W255OL75T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TETRADECYLBENZYLDIMETHYLAMMONIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5627 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

60-61 °C | |

| Record name | TETRADECYLBENZYLDIMETHYLAMMONIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5627 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for Benzyldimethyltetradecylammonium chloride's antimicrobial activity?

A1: this compound (Myristalkonium chloride), a quaternary ammonium compound (QAC), disrupts bacterial cell membranes. [] This disruption leads to cell leakage and ultimately cell death. []

Q2: Are there variations in this compound's efficacy against different bacterial species?

A2: Yes, this compound demonstrates varying levels of effectiveness against different bacterial species. For instance, research indicates a shift towards higher susceptibility to this compound in Campylobacter coli strains isolated in 2015 compared to strains from 1998–1999. []

Q3: Can this compound be used to modify the properties of clay minerals?

A4: Yes, this compound has been successfully used to modify Na+ montmorillonite. [] The modification process involves intercalation and/or exfoliation of the clay layers with this compound, leading to altered physical and chemical properties of the clay. []

Q4: What is the role of this compound in the synthesis of 2,3-epoxy-1-phenyl-3-aryl-1-propanones?

A5: this compound serves as a phase-transfer catalyst in the epoxidation of 1-phenyl-3-aryl-2-propen-1-ones to yield 2,3-epoxy-1-phenyl-3-aryl-1-propanones. [] This reaction uses 30% aqueous hydrogen peroxide and is facilitated by ultrasound irradiation. []

Q5: How effective is this compound in removing trace amounts of zinc from aqueous solutions?

A6: When used to modify clinoptilolite, this compound enhances the material's ability to remove zinc ions from aqueous solutions. [] This modification enables the quantitative removal of zinc within a specific pH range (3.3–4.5) using a continuous flow method. []

Q6: Can this compound be used to create an animal model for achalasia?

A7: Yes, injecting this compound into the lower esophageal sphincter of animals like cats and opossums creates a model mimicking the characteristics of achalasia. [, , ] This model aids in understanding the disease mechanism and developing potential treatments.

Q7: What are the histological changes observed in the lower esophageal sphincter of animals treated with this compound?

A8: Animals treated with this compound exhibit a marked absence of myenteric neurons in the lower esophageal sphincter. [] This loss of neurons, particularly those expressing nitric oxide synthase, contributes to the development of achalasia-like symptoms. [, ]

Q8: How does this compound affect acetylcholine esterase (AChE) activity in the lower esophageal sphincter?

A9: Following this compound treatment, there is an increase in the number of nerve bundles that do not stain positively for AChE in the lower esophageal sphincter. [] This observation suggests a potential alteration in cholinergic neurotransmission within this region.

Q9: What is the impact of this compound on smooth muscle cell proliferation in the rat jejunum?

A10: Applying this compound to the rat jejunum induces smooth muscle cell proliferation. [, ] This proliferation is a compensatory response to the initial destruction of muscle and nerve tissue caused by this compound application. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。